3-(Dimethylamino)adamantan-1-ol
Description
3-(Dimethylamino)adamantan-1-ol is a polycyclic amine derivative of adamantane, characterized by a hydroxyl group at the 1-position and a dimethylamino substituent at the 3-position of the adamantane scaffold. Its rigid bicyclic structure confers unique physicochemical properties, such as high lipid solubility and metabolic stability, making it a candidate for pharmaceutical applications.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
3-(dimethylamino)adamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-13(2)11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10,14H,3-8H2,1-2H3 |
InChI Key |
XIKNNMKCXVWVTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Steric Considerations: Methyl or ethyl substitutions (e.g., 3-amino-5,7-dimethyladamantan-1-ol) introduce steric hindrance, which may reduce metabolic degradation but limit solubility .
- Functionalization : Hydroxymethyl or acetylated derivatives (e.g., 3-hydroxymethyladamantan-1-ol) are often used to improve solubility for formulation .
Pharmacological and Toxicological Profiles
Antiviral and Anticancer Activity
- 3-Aminoadamantan-1-ol and its derivatives have shown inhibitory effects on influenza M2 ion channels and anticancer activity via apoptosis induction .
Physicochemical Properties
Table 2: Physical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|
| This compound | 195.30 | 2.5 | Low |
| 3-Aminoadamantan-1-ol | 167.25 | 1.8 | Moderate |
| 3-Hydroxymethyladamantan-1-ol | 182.26 | 1.2 | High |
Notes:
- The dimethylamino group increases LogP by ~0.7 units compared to the primary amine, correlating with higher membrane permeability .
- Hydroxymethyl derivatives exhibit improved aqueous solubility due to hydrogen bonding .
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